2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine
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Overview
Description
2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a synthetic organic compound. It features a pyridine ring substituted at the 2-position by a cyclopentyloxy group and at the 5-position by an azetidine-1-carbonyl group. The azetidine moiety is further substituted by a pyrazole ring at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine involves multi-step organic reactions:
Formation of the cyclopentyloxy group: : Cyclopentanol is reacted with a suitable base, such as sodium hydride, followed by treatment with 2-chloropyridine to form 2-(cyclopentyloxy)pyridine.
Formation of the azetidine-1-carbonyl group: : 3-(4-methyl-1H-pyrazol-1-yl)methylazetidine can be synthesized through a ring-closing reaction of a dihaloalkane with a suitable amine.
Final coupling: : The final step involves coupling 2-(cyclopentyloxy)pyridine with 3-(4-methyl-1H-pyrazol-1-yl)methylazetidine under conditions such as palladium-catalyzed cross-coupling.
Industrial Production Methods: Scaling up this compound for industrial production would involve optimizing reaction conditions for yield and purity. Typically, this would be achieved through continuous flow chemistry and using more efficient catalysts or solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation at the pyrazole ring.
Reduction: : Possible at the azetidine carbonyl group.
Substitution: : The pyridine ring allows for further substitution reactions.
Oxidation: : KMnO₄ or H₂O₂ under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a suitable catalyst.
Substitution: : Electrophiles such as halogens can react under Friedel-Crafts conditions.
Oxidation Products: : Formation of ketones or carboxylic acids.
Reduction Products: : Alcohols or alkanes.
Substitution Products: : Halo or alkyl substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Reaction Intermediates: : This compound serves as a valuable intermediate for the synthesis of more complex molecules.
Ligand Studies: : Can be used in ligand-binding assays to explore interactions with proteins or enzymes.
Pharmaceutical Research: : Its structural motifs are frequently present in drug candidates, making it a subject of medicinal chemistry studies.
Material Science: : Utilized in the synthesis of materials with unique electronic or mechanical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : Enzymes or receptor proteins with affinity for the pyridine, pyrazole, or azetidine functionalities.
Pathways: : Inhibition or activation of biochemical pathways relevant to its binding target.
Comparison with Similar Compounds
Similar Compounds:
2-(cyclohexyloxy)pyridine: : Differs in the alkyloxy substitution.
5-{3-[(4-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine: : Substitution of pyrazole with imidazole.
2-(cyclopentyloxy)-5-(azetidine-1-carbonyl)pyridine: : Lacks the methylpyrazole group.
Uniqueness: 2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine stands out due to its specific substitution pattern, which allows for unique interactions with molecular targets and can lead to novel biological or chemical properties.
There you have it—quite a journey from molecule to mechanisms! Anything else on your mind?
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-8-21-23(10-14)13-15-11-22(12-15)19(24)16-6-7-18(20-9-16)25-17-4-2-3-5-17/h6-10,15,17H,2-5,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOBNOYGURMYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CN=C(C=C3)OC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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